N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea
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Overview
Description
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea typically involves multiple steps. One common method starts with the reaction of 3,4-dichloroaniline with a carbothioylating agent to form an intermediate. This intermediate is then reacted with N,N-dimethylurea and 2,2,2-trichloroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)urea
- 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethylpropanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(2-toluidinocarbothioyl)amino]ethyl}propanamide
Uniqueness
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of functional groups and halogen atoms, which confer distinct reactivity and properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H13Cl5N4OS |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C12H13Cl5N4OS/c1-21(2)11(22)20-9(12(15,16)17)19-10(23)18-6-3-4-7(13)8(14)5-6/h3-5,9H,1-2H3,(H,20,22)(H2,18,19,23) |
InChI Key |
ROLHJKDTIPXOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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